E3 ligase Ligand PG

Descripción

Propiedades

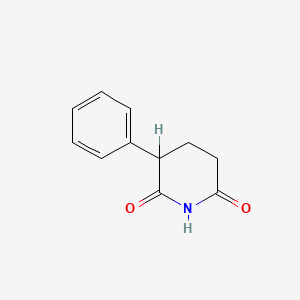

IUPAC Name |

3-phenylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZYGLQCHMNGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931105 |

Source

|

| Record name | 6-Hydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-34-9 |

Source

|

| Record name | 3-Phenyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14149-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYLGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25LKQ6TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl Glutarimide as a Cereblon (CRBN) Ligand: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Cereblon (CRBN) as the target of immunomodulatory drugs (IMiDs) such as thalidomide and its analogs has paved the way for a new era in therapeutic development, particularly in the realm of targeted protein degradation. These molecules act as "molecular glues," redirecting the E3 ubiquitin ligase activity of the CRL4-CRBN complex to degrade specific proteins, known as neosubstrates. Phenyl glutarimide has emerged as a novel CRBN ligand, designed to overcome the chemical instability of earlier IMiDs while retaining potent biological activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental methodologies associated with phenyl glutarimide and its derivatives, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Discovery and Rationale

The development of phenyl glutarimide was driven by the need for more stable and efficient CRBN ligands. Traditional IMiDs, like thalidomide, possess a phthalimide moiety that is susceptible to hydrolysis, leading to rapid degradation in cellular media and in vivo.[1][2] Researchers hypothesized that replacing the labile phthalimide ring with a more stable phenyl group would enhance the chemical stability of the molecule while preserving its affinity for CRBN.[1] This design was based on structural insights showing that the glutarimide moiety is crucial for CRBN binding, while the phthalimide portion is more solvent-exposed.[1] The resulting phenyl glutarimide scaffold demonstrated improved stability and retained the necessary binding interactions within the tri-tryptophan pocket of CRBN.[1]

Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

Phenyl glutarimide functions as a molecular glue, binding to CRBN and altering its substrate specificity. This binding event creates a novel interface that promotes the recruitment of specific "neosubstrate" proteins to the CRL4-CRBN E3 ubiquitin ligase complex. Once recruited, the neosubstrate is polyubiquitinated, marking it for degradation by the 26S proteasome. This mechanism is central to the therapeutic effects of IMiDs and has been effectively harnessed in the development of PROTACs.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (such as phenyl glutarimide for CRBN), and a flexible linker. By simultaneously binding to both the POI and CRBN, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[3]

Signaling Pathway

The binding of a phenyl glutarimide-based PROTAC to CRBN initiates a signaling cascade that results in the degradation of the target protein. This process is dependent on the cellular ubiquitin-proteasome system.

Quantitative Data Summary

The following tables summarize the quantitative data for key phenyl glutarimide analogs and their corresponding PROTACs. The data highlights the binding affinity to CRBN, the efficiency of target protein degradation (DC50), and the resulting cellular potency (IC50).

Table 1: CRBN Binding Affinity of Phenyl Glutarimide Analogs

| Compound | Structure | CRBN IC50 (μM) |

| Phenyl Glutarimide (PG) | Phenyl ring attached to glutarimide | 2.19[1] |

| 4-Methoxy-PG | Methoxy group at the 4-position of the phenyl ring | 3.15[1] |

| 4-Amino-PG | Amino group at the 4-position of the phenyl ring | 0.123[1] |

Table 2: In Vitro and Cellular Activity of Phenyl Glutarimide-Based PROTACs Targeting BRD4

| PROTAC | Target Protein | CRBN IC50 (μM) | BRD4 DC50 (nM) | Cell Viability IC50 (nM) (MV4-11 cells) |

| PG-PROTAC (unspecified) | BRD4 | - | 0.87[1] | 3 (pM)[2] |

| JQ1-PG-PROTAC | BRD4 | - | 0.87[3] | 3 (pM)[3] |

Experimental Protocols

CRBN Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of compounds to the CRBN-DDB1 complex.

Materials:

-

Purified recombinant human CRBN-DDB1 complex

-

Fluorescently labeled tracer (e.g., Cy5-conjugated lenalidomide)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (e.g., phenyl glutarimide analogs)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of CRBN-DDB1 complex and the fluorescent tracer in assay buffer. The final concentrations should be optimized, but a starting point could be 20 nM CRBN-DDB1 and 10 nM tracer.

-

Serially dilute the test compounds in DMSO, and then further dilute in assay buffer.

-

Add 10 µL of the CRBN-DDB1/tracer solution to each well of the 384-well plate.

-

Add 10 µL of the diluted test compounds to the wells. Include controls with DMSO only (for maximum polarization) and buffer only (for minimum polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of a target protein (e.g., BRD4, IKZF1/3) in cells treated with a phenyl glutarimide-based PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., MV4-11 for BRD4, IKZF1/3)

-

Phenyl glutarimide-based PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-IKZF1, anti-IKZF3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[4][5]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation. Calculate the DC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to measure cell viability in response to treatment with a phenyl glutarimide-based PROTAC using the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7][8]

Materials:

-

Cells in culture (e.g., MV4-11)

-

Opaque-walled 96-well plates

-

Phenyl glutarimide-based PROTAC

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium in an opaque-walled 96-well plate.[9]

-

Incubate the plate overnight.

-

Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for about 30 minutes.[7]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values from the dose-response curve.

Experimental and Logical Workflows

The discovery and development of a phenyl glutarimide-based PROTAC follows a logical progression from initial design to cellular characterization.

Conclusion

Phenyl glutarimide represents a significant advancement in the design of CRBN ligands for targeted protein degradation. Its improved chemical stability and potent CRBN binding make it an ideal component for the development of novel PROTACs. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to explore and develop new therapeutics based on this promising scaffold. As our understanding of the intricate interactions within the ternary complex deepens, so too will our ability to design highly selective and potent protein degraders for a wide range of diseases.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 7. promega.com [promega.com]

- 8. ch.promega.com [ch.promega.com]

- 9. benchchem.com [benchchem.com]

Structural Basis for Phenyl Glutarimide Binding to Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the structural basis of the interaction between phenyl glutarimide-based ligands and the Cereblon (CRBN) E3 ubiquitin ligase component. By providing a comprehensive overview of the binding mechanism, quantitative interaction data, and detailed experimental protocols, this document serves as a critical resource for researchers in structural biology, medicinal chemistry, and drug discovery aimed at leveraging the CRBN pathway for targeted protein degradation.

Core Interaction: Phenyl Glutarimide Binding to the Thalidomide-Binding Domain of CRBN

The therapeutic and neosubstrate-degrading activities of immunomodulatory drugs (IMiDs) and related compounds are predicated on their direct binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] X-ray crystallography studies of the human CRBN-DDB1 complex with various ligands, including the phenyl glutarimide-containing molecule lenalidomide, have revealed the precise mechanism of this interaction.[2][3]

The glutarimide moiety of the ligand is accommodated within a hydrophobic pocket located in the thalidomide-binding domain (TBD) of CRBN.[2][3][4] This binding is crucial for the subsequent recruitment of neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex, leading to their ubiquitination and proteasomal degradation.[2][4] The phenyl-containing portion of the ligand, analogous to the isoindolinone ring in lenalidomide, is typically solvent-exposed, providing a vector for chemical modification in the development of Proteolysis Targeting Chimeras (PROTACs).[3]

Key amino acid residues within the CRBN TBD are critical for the binding of the glutarimide ring and for the overall antiproliferative effects of these compounds.[3] Site-directed mutagenesis studies have confirmed the importance of these interactions in cellular models.[3] The structural framework provided by these co-crystal structures is instrumental for the rational design of novel CRBN binders and modulators with improved affinity, selectivity, and therapeutic potential.[3]

Quantitative Binding Data

The binding affinities of various phenyl glutarimide analogs to CRBN have been determined using a range of biophysical techniques, including competitive fluorescence polarization assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.

| Compound | Structure/Analog Type | IC50 (µM) |

| Thalidomide | Immunomodulatory Drug | 1.28 |

| Lenalidomide | Immunomodulatory Drug | >1 |

| Pomalidomide | Immunomodulatory Drug | >1 |

| Phenyl Glutarimide (PG) | Phenyl Glutarimide | 2.19 |

| 4-methoxy PG | Phenyl Glutarimide | 3.15 |

| 4-amino PG | Phenyl Glutarimide | 0.123 |

Data sourced from competitive fluorescence polarization assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and a typical experimental workflow for structural studies of CRBN.

References

- 1. scite.ai [scite.ai]

- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]

- 4. researchgate.net [researchgate.net]

Phenyl Glutarimide Derivatives: A Technical Guide to Next-Generation Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phenyl glutarimide (PG) derivatives as a novel class of Cereblon (CRBN) E3 ligase ligands for use in targeted protein degradation (TPD). It details their mechanism of action, advantages over traditional immunomodulatory imide drugs (IMiDs), and the experimental protocols necessary for their evaluation.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, eliminates it from the cell entirely.[1][2] This is primarily achieved through the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][7] This catalytic process allows for sub-stoichiometric drug concentrations to achieve profound and durable pharmacological effects.[1][2]

Cereblon (CRBN): A Key E3 Ligase in TPD

Of the over 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, has become one of the most frequently utilized in PROTAC design.[7][8] The discovery that the clinical efficacy of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide is mediated through their binding to CRBN provided a clinically validated and highly drug-like starting point for developing CRBN-recruiting PROTACs.[9][10][11] These IMiDs function as "molecular glues," repurposing CRBN to degrade neosubstrate proteins such as IKZF1 and IKZF3, which are critical for myeloma cell survival.[9][11]

The Rise of Phenyl Glutarimide (PG) Derivatives

While foundational to the field, traditional IMiDs suffer from a significant drawback: inherent chemical instability.[4][12] The phthalimide moiety is prone to hydrolysis in aqueous environments, including cell culture media and body fluids.[4][6][12] This instability can compromise the efficacy and pharmacokinetic properties of IMiD-based PROTACs.

To address this limitation, phenyl glutarimide (PG) derivatives were developed as a novel class of CRBN binders.[4][12] In this scaffold, the hydrolysis-prone phthalimide ring is replaced with a more stable phenyl group.[4][] This modification not only enhances chemical stability but also retains high-affinity binding to the CRBN E3 ligase, making PG derivatives a superior alternative for the design of next-generation PROTACs.[4][12][][14]

Mechanism of Action of PG-Based PROTACs

The mechanism of action for a PG-based PROTAC follows the general principles of TPD, leveraging the cell's own ubiquitin-proteasome system.

-

Ternary Complex Formation : The PG-PROTAC first binds to both the target Protein of Interest (POI) and the CRBN E3 ligase complex simultaneously, forming a key ternary complex (POI-PROTAC-CRBN).[1][5]

-

Ubiquitination : Within the proximity induced by the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[1][3]

-

Proteasomal Degradation : The polyubiquitinated POI is now recognized as a substrate for the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.

-

Recycling : The proteasome degrades the POI into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically to induce further rounds of degradation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for representative phenyl glutarimide derivatives and their corresponding PROTACs, comparing them to traditional IMiD-based counterparts where available.

Table 1: CRBN Binding Affinity and Chemical Stability of E3 Ligase Ligands

| Compound Class | Derivative | CRBN Binding Affinity (IC50/Kd, nM) | Chemical Stability (Half-life in media) | Reference |

| IMiD | Lenalidomide | ~250 (Kd) | Unstable, undergoes hydrolysis | [10] |

| Phenyl Glutarimide (PG) | PG Analogue | 52 ± 19 (IC50) | Significantly improved over IMiDs | [6] |

| Phenyl Dihydrouracil (PD) | PD Analogue | 52 ± 19 (IC50) | Greatly improved over IMiDs and PGs | [6] |

Table 2: In Vitro Degradation and Cellular Potency of BET-Targeting PROTACs

| PROTAC | E3 Ligand | Target | BRD4 Degradation DC50 (nM) | Cell Viability IC50 (pM) | Cell Line | Reference |

| dBET1 | Pomalidomide (IMiD) | BET | ~4.3 | - | MV4-11 | [4] |

| PG PROTAC 4c (SJ995973) | Phenyl Glutarimide | BET | 0.87 | 3 | MV4-11 | [4][7][12] |

Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of cell viability.

Experimental Protocols and Workflows

The characterization of PG-PROTACs requires a suite of biophysical, biochemical, and cellular assays to confirm their mechanism of action and quantify their efficacy.

General Experimental Workflow

The development and characterization of a novel PG-PROTAC typically follows a structured workflow, from initial binding assessment to final cellular degradation confirmation.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. portlandpress.com [portlandpress.com]

- 3. lifesensors.com [lifesensors.com]

- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of E3 Ligase Ligands: From Thalidomide to Phenyl Glutarimide - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to eliminate specific proteins. Central to the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth technical overview of the evolution of CRBN ligands, from the serendipitous discovery of thalidomide's mechanism to the rational design of more stable and potent Phenyl Glutarimide-based recruiters.

Thalidomide and its Analogs: The Dawn of Molecular Glues

Initially marketed as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal.[1][2][3][] Decades later, research revealed its potent anti-cancer properties, particularly in multiple myeloma.[3][5][6] The breakthrough in understanding its mechanism came with the identification of Cereblon (CRBN) as its direct cellular target.[3][][5][6] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are now classified as immunomodulatory imide drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs).[][7]

These molecules act as "molecular glues," inducing a novel interaction between CRBN and neosubstrates—proteins not normally targeted by the CRL4-CRBN complex—leading to their ubiquitination and subsequent degradation.[2][3][5] Key neosubstrates responsible for the therapeutic effects in multiple myeloma include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][8][9] Conversely, the degradation of other neosubstrates like SALL4 is linked to thalidomide's teratogenicity.[3][5]

The core chemical scaffold of thalidomide consists of a phthalimide and a glutarimide ring. The glutarimide moiety is essential for binding to CRBN, while the phthalimide ring can be modified to alter substrate specificity and potency.[10]

Phenyl Glutarimide: A New Generation of Stable and Potent CRBN Ligands

While thalidomide and its derivatives have been instrumental in validating CRBN as a target for protein degradation, they possess inherent chemical liabilities, most notably the hydrolysis of the phthalimide ring in aqueous environments.[11][12][13][14] This instability can affect their efficacy and pharmacokinetic properties.[11][12][13][14]

To address these limitations, researchers developed Phenyl Glutarimide (PG) analogs.[11][12][13][14] In this chemical scaffold, the hydrolysis-prone phthalimide moiety is replaced with a more stable phenyl group.[11][15] This modification not only enhances chemical stability but also maintains or even improves binding affinity for CRBN.[11][12][13][14] The development of PG-based PROTACs has led to highly potent degraders of various target proteins, such as Bromodomain and Extra-Terminal (BET) proteins.[11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for representative thalidomide derivatives and Phenyl Glutarimide-based PROTACs.

Table 1: Binding Affinities of E3 Ligase Ligands to CRBN

| Compound | Ligand Type | Binding Affinity (Kd or IC50) to CRBN | Assay Method | Reference |

| Thalidomide | Thalidomide Analog | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |

| Lenalidomide | Thalidomide Analog | ~1 µM (Kd) | Surface Plasmon Resonance (SPR) | [16] |

| Pomalidomide | Thalidomide Analog | ~30 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [16] |

| Phenyl Glutarimide Analog (2b) | Phenyl Glutarimide | High Ligand Efficiency (>0.48) | Not specified | [11] |

Table 2: Degradation Efficiency of PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| dBET1 | BRD4 | Pomalidomide | ~4 nM | >95% | MV4-11 | [11] |

| ARV-825 | BRD4 | Pomalidomide | <1 nM | >90% | RS4;11 | [11] |

| SJ995973 (4c) | BRD4 | Phenyl Glutarimide | 0.87 nM | Not specified | MV4-11 | [11][12][13][14][17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

CRBN Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a compound to CRBN.

Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization (FP) signal. Unlabeled competitor compounds displace the tracer, leading to a decrease in the FP signal.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

Test compounds

-

Black, low-binding microtiter plates

-

Fluorescence microplate reader capable of measuring FP

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microtiter plate, add the fluorescent tracer and purified CRBN protein to each well.

-

Add the test compound dilutions to the wells. Include wells with tracer and CRBN only (high FP control) and wells with tracer only (low FP control).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Ternary Complex Formation Assay (NanoBRET™)

This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[18][]

Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (CRBN) is fused to a fluorescent acceptor (e.g., HaloTag®). Upon PROTAC-induced complex formation, the donor and acceptor are brought into proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[18][]

Materials:

-

Cell line co-expressing the NanoLuc®-tagged target protein and HaloTag®-tagged CRBN

-

PROTAC of interest

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

White, 96-well assay plates

-

Luminometer capable of dual-filtered luminescence measurement

Procedure:

-

Seed the engineered cells in a white, 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Treat the cells with a serial dilution of the PROTAC.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the luminescence at two wavelengths (donor and acceptor emission).

-

Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.[18][20]

Principle: Cells are treated with the PROTAC, and the total protein is extracted. The level of the target protein is then detected and quantified using a specific antibody.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blot equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash cells with PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein level to the loading control.

-

Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mandatory Visualizations

The following diagrams illustrate key concepts in the evolution of E3 ligase ligands.

Caption: Mechanism of action of thalidomide-based molecular glues.

Caption: Evolution from thalidomide to Phenyl Glutarimide ligands.

Caption: Key experimental workflow for PROTAC characterization.

References

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of the Teratogenic Effects of Thalidomide | MDPI [mdpi.com]

- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 8. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discover.library.noaa.gov [discover.library.noaa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to Investigating Cell-Type Specific E3 Ligases for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The specificity and efficacy of a PROTAC are critically dependent on the recruitment of an E3 ubiquitin ligase. With over 600 E3 ligases in the human genome, the vast majority remain untapped, and most current PROTACs rely on a handful of ubiquitously expressed ligases like CRBN and VHL.[1][2] This broad expression can lead to off-target toxicities and limit the therapeutic window. Harnessing E3 ligases with restricted, cell-type specific expression profiles offers a compelling strategy to develop safer, more targeted therapies.[1] This guide explores the rationale and methodologies for identifying and validating cell-type specific E3 ligases, with a forward-looking perspective on leveraging novel biological pathways, such as those involving prostaglandins, for next-generation PROTAC development.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a paradigm-shifting pharmacological strategy that eliminates unwanted proteins rather than merely inhibiting their function.[1] The most advanced TPD technology is the PROTAC, a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5] This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and to target proteins previously considered "undruggable."[6]

The choice of E3 ligase is a cornerstone of PROTAC design.[2] The human genome encodes over 600 putative E3 ligases, offering tremendous diversity in substrate specificity and tissue expression.[5] However, the development of PROTACs has been overwhelmingly dominated by ligands that recruit a small number of canonical E3 ligases, primarily CRBN and VHL.[1]

The Imperative for Cell-Type Specific E3 Ligases

The reliance on ubiquitously expressed E3 ligases like CRBN and VHL presents several challenges:

-

On-Target, Off-Tissue Toxicity: Degrading a target protein in healthy tissues where it may have essential functions can lead to significant side effects.

-

Limited Therapeutic Window: The potential for systemic toxicity can narrow the effective dosing range of a PROTAC.

-

Acquired Resistance: Mutations in a ubiquitously used E3 ligase can render a PROTAC ineffective.[1]

Recruiting an E3 ligase with a restricted expression pattern—one that is highly expressed in diseased cells but has low or no expression in healthy tissues—is a key strategy to overcome these limitations and enhance therapeutic precision.[1][7]

Investigating Novel E3 Ligase Recruiters: The Prostaglandin Pathway Case

While established E3 ligase ligands are well-characterized, the frontier of PROTAC development lies in discovering novel recruiters. A speculative but intriguing area of investigation is the prostaglandin (PG) pathway. Prostaglandins are lipid signaling molecules involved in diverse physiological processes, including inflammation, which is tightly linked to cancer.[8][9] The enzymes that synthesize prostaglandins, such as cyclooxygenase-2 (COX-2), are often overexpressed in tumors.

The direct use of a prostaglandin or its derivative as an E3 ligase binder for a PROTAC is a novel concept not yet established in published literature. However, the pathway presents several strategic possibilities:

-

Indirect Recruitment: Certain E3 ligases are known to be involved in inflammatory signaling cascades where prostaglandins are key players. For example, Prostaglandin E2 (PGE2) has been shown to promote the proteasome-dependent degradation of certain proteins, a process that involves E3 ligases.[10]

-

Targeting Pathway Components: A PROTAC could be designed to degrade a key enzyme in the prostaglandin synthesis pathway, such as COX-2, using a known E3 ligase recruiter.[11]

-

E3 Ligase Regulation by PG Signaling: Research has shown that prostaglandin signaling can regulate the expression and function of certain proteins that act as E3 ligases. For instance, PPARγ, whose expression can be modulated by PGE2 signaling, can itself function as an E3 ubiquitin-ligase to initiate the degradation of other proteins like STAT6.[12]

Investigating these links could uncover new ways to achieve cell-type specificity, either by identifying an E3 ligase that is uniquely regulated by prostaglandin signaling in cancer cells or by designing PROTACs that are only effective in the specific tumor microenvironment shaped by prostaglandins.

Data Presentation: E3 Ligase Expression Profiles

Identifying a suitable tissue-specific E3 ligase begins with analyzing its expression across various cell types and disease states. This is typically achieved by integrating transcriptomic and proteomic data from public databases.[13][14]

Table 1: Commonly Recruited E3 Ligases and Their General Expression Profile

| E3 Ligase Subunit | Complex | Expression Profile | Notes |

|---|---|---|---|

| CRBN | CUL4-DDB1 | Ubiquitous | Most widely used for PROTACs; neo-substrate activity can be a concern.[1][15] |

| VHL | CUL2 | Ubiquitous | Widely used; mutations can lead to resistance.[1][15] |

| MDM2 | RING | Often overexpressed in tumors | A key negative regulator of the p53 tumor suppressor.[2][3] |

| cIAP1 | RING | Often overexpressed in tumors | Part of the Inhibitor of Apoptosis Protein (IAP) family.[2][4] |

| RNF114 | RING | Tissue-specific potential | Recruited by the natural product nimbolide.[1][3] |

| KEAP1 | CUL3 | Broadly expressed | Key sensor of oxidative stress.[2][16] |

Table 2: Illustrative Quantitative Proteomics Data for a Hypothetical E3 Ligase (E3-X) in Cancer (Note: This table is a conceptual illustration of the type of data generated in a discovery experiment. Values are arbitrary.)

| Cell Line / Tissue | Cell Type | E3-X Expression (Normalized Spectral Counts) | Target Protein (POI-Y) Expression | Rationale for Investigation |

| A549 | Lung Carcinoma | 850.5 | High | High E3-X expression in cancer cells suggests potential for selective degradation. |

| MCF-7 | Breast Carcinoma | 795.2 | High | High E3-X expression correlates with the presence of the target protein. |

| PC-3 | Prostate Carcinoma | 25.1 | High | Low E3-X expression indicates this cancer type would be a poor candidate. |

| Normal Lung | Healthy Epithelial | 15.8 | Low/Moderate | Minimal expression in healthy tissue suggests a wide therapeutic window. |

| Normal Breast | Healthy Epithelial | 10.3 | Low/Moderate | Minimal expression in healthy tissue supports a favorable safety profile. |

| PBMCs | Healthy Immune Cells | 5.4 | Variable | Low expression in circulating immune cells may reduce systemic side effects. |

Visualizing Key Concepts and Workflows

Visual diagrams are essential for conceptualizing the complex relationships in PROTAC development.

Caption: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).

References

- 1. mdpi.com [mdpi.com]

- 2. precisepeg.com [precisepeg.com]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin ligase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PPARγ as an E3 Ubiquitin-Ligase Impedes Phosphate-Stat6 Stability and Promotes Prostaglandins E2-Mediated Inhibition of IgE Production in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Multi-Omics Characterization of E3 Regulatory Patterns in Different Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 16. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Therapeutic Potential of Phenyl Glutarimide-Based Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have opened new avenues for therapeutic intervention by coopting the cell's natural protein disposal machinery to eliminate disease-causing proteins. Within the diverse landscape of PROTACs, Phenyl Glutarimide (PG)-based degraders have emerged as a promising class, offering significant advantages over their predecessors, the immunomodulatory imide drugs (IMiDs). This technical guide provides an in-depth exploration of the core principles, experimental evaluation, and therapeutic potential of PG-based degraders.

Overcoming the Stability Hurdle of Traditional Degraders

A significant challenge with early PROTACs utilizing IMiD-based E3 ligase ligands, such as thalidomide and its analogs, is their inherent chemical instability.[1][2][3] These molecules are susceptible to hydrolysis in biological fluids, which can compromise their efficacy and lead to inconsistent experimental results.[1][2][3][4] Recognizing this limitation, researchers developed Phenyl Glutarimide-based PROTACs. By replacing the hydrolytically labile phthalimide moiety of IMiDs with a more stable phenyl group, PG-based degraders exhibit markedly improved chemical stability.[1][4][5][] This enhanced stability translates to more robust and sustained protein degradation, a critical factor for therapeutic applications.[5][]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Phenyl Glutarimide-based degraders operate through the canonical PROTAC mechanism of action. They function as a molecular bridge, simultaneously binding to a target protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN).[1][4][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[7]

Quantitative Evaluation of Phenyl Glutarimide-Based Degraders

The potency and efficacy of PG-based degraders are assessed through various quantitative metrics. Key parameters include the half-maximal inhibitory concentration (IC50) for binding to CRBN and the half-maximal degradation concentration (DC50) for the target protein. The improved stability of PG-PROTACs often translates to superior cellular potency.

| Compound/PROTAC | Target | Cell Line | IC50 (CRBN Binding, μM) | DC50 (nM) | Half-life in Media (h) | Reference |

| Thalidomide (1a) | - | - | 1.28 | - | - | [4] |

| Lenalidomide (1b) | - | - | - | - | - | [4] |

| Pomalidomide (1c) | - | - | - | - | - | [4] |

| Phenyl Glutarimide (2a) | - | - | 2.19 | - | - | [4] |

| 4-methoxy PG (2b) | - | - | 3.15 | - | - | [4] |

| dBET1 (4a) | BET Proteins | MV4-11 | - | - | 4.2 | [4] |

| PG-PROTAC (4b) | BET Proteins | MV4-11 | - | - | >24 | [4] |

| PG-PROTAC (4c, SJ995973) | BET Proteins | MV4-11 | - | BRD4: 0.87 | >24 | [1][2][4] |

| PG-PROTAC (4c, SJ995973) | BET Proteins | HD-MB03 | - | - | - | [8] |

| IMiD-based CLICK PROTAC (3a) | BET Proteins | MV4-11 | - | - | 3.7 | [4] |

| PG-based CLICK PROTAC (3c) | BET Proteins | MV4-11 | - | - | >24 | [4] |

| PG-PROTAC 1 (SJ11646) | LCK | KOPT-K1 | 1.4 ± 0.2 nM (CRBN Affinity) | 6 | - | [5] |

| PD-PROTAC 2 | LCK | KOPT-K1 | 52 ± 19 nM (CRBN Affinity) | 15 | - | [5] |

| thal-PROTAC 3 | LCK | KOPT-K1 | - | 13 | - | [5] |

Note: This table summarizes data from multiple sources and experimental conditions. Direct comparison should be made with caution.

Experimental Protocols for a ssessing Phenyl Glutarimide-Based Degraders

A robust evaluation of PG-based degraders involves a series of well-defined experimental protocols. The following outlines the key methodologies:

1. Cereblon Binding Affinity Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of the degrader to the E3 ligase CRBN.

-

Principle: A fluorescently labeled ligand (e.g., Cy5-conjugated lenalidomide) is incubated with the CRBN protein. In its unbound state, the small fluorescent ligand tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, the tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in polarization.

-

Methodology:

-

Prepare a solution of purified CRBN-DDB1 protein complex and a fluorescently labeled CRBN ligand.

-

Serially dilute the Phenyl Glutarimide-based degrader.

-

Incubate the CRBN-DDB1 complex and fluorescent ligand with the various concentrations of the degrader in a suitable buffer.

-

Measure fluorescence polarization using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the degrader required to displace 50% of the fluorescent ligand.[4]

-

2. Target Protein Degradation Assay (Immunoblotting)

This method is used to visualize and quantify the reduction in the levels of the target protein following treatment with the degrader.

-

Principle: Cells are treated with the degrader, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme that generates a detectable signal. The intensity of the signal corresponds to the amount of the target protein.

-

Methodology:

-

Culture cells (e.g., MV4-11 for BET degraders) to an appropriate density.

-

Treat the cells with varying concentrations of the Phenyl Glutarimide-based degrader for a specified duration (e.g., 4, 12, or 24 hours).

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or α-Tubulin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. The DC50 value is the concentration of the degrader that results in 50% degradation of the target protein.[8]

-

3. Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the degrader on cancer cell lines.

-

Principle: Various methods can be used to measure cell viability, such as assays that measure metabolic activity (e.g., CellTiter-Glo) or membrane integrity. The CellTiter-Glo assay quantifies ATP, which is an indicator of metabolically active cells.

-

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Phenyl Glutarimide-based degrader.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo reagent to the wells.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value, representing the concentration of the degrader that inhibits cell growth by 50%.[5]

-

Therapeutic Potential and Future Directions

The enhanced stability and potent activity of Phenyl Glutarimide-based degraders position them as highly attractive therapeutic candidates for a range of diseases, particularly cancer. The successful degradation of key oncogenic proteins like BRD4 and LCK highlights their potential in treating hematological malignancies and other cancers.[1][5]

Future research in this area will likely focus on:

-

Expanding the Target Scope: Applying the Phenyl Glutarimide scaffold to develop degraders for a wider array of challenging drug targets.

-

Optimizing Pharmacokinetics: Further refining the linker and target-binding moieties to improve the drug-like properties of these degraders for in vivo applications.

-

Exploring Novel E3 Ligases: While CRBN is a well-validated E3 ligase, the Phenyl Glutarimide scaffold may be adaptable for engaging other E3 ligases, thereby expanding the toolbox for targeted protein degradation.

-

Investigating Resistance Mechanisms: Understanding potential mechanisms of resistance to PG-based degraders will be crucial for the development of long-term therapeutic strategies.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs [pubmed.ncbi.nlm.nih.gov]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Phenyl Glutarimide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. Cereblon (CRBN) is one of the most widely utilized E3 ligases in PROTAC design, largely due to the favorable drug-like properties of its ligands, the immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[2][3][4] However, IMiDs suffer from inherent chemical instability, often undergoing hydrolysis.[2][5]

To address this limitation, phenyl glutarimide (PG) has emerged as a novel CRBN binder.[2][5] By replacing the hydrolytically unstable phthalimide moiety of traditional IMiDs with a more stable phenyl group, PG-based PROTACs exhibit improved chemical stability while retaining high affinity for CRBN.[2] This has led to the development of highly potent and effective protein degraders.[2][5] These application notes provide detailed protocols for the synthesis of phenyl glutarimide and its incorporation into a PROTAC, along with methods for its characterization.

Advantages of Phenyl Glutarimide-based PROTACs

-

Improved Chemical Stability: Phenyl glutarimide is more resistant to hydrolysis compared to traditional IMiDs, leading to a longer half-life in biological media.[1][2][6]

-

High CRBN Binding Affinity: PG analogues maintain strong and efficient binding to the CRBN E3 ligase.[2][5]

-

Potent Protein Degradation: PROTACs incorporating phenyl glutarimide have demonstrated highly potent and efficient degradation of target proteins.[2][5]

-

Favorable Drug-like Properties: The structural modifications in phenyl glutarimide can contribute to improved physicochemical properties of the resulting PROTACs.

Signaling Pathway of a Phenyl Glutarimide-based PROTAC

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Mechanism of action for a phenyl glutarimide-based PROTAC.

Experimental Protocols

Synthesis of N-Phenyl Glutarimide

A common method for the synthesis of N-phenyl glutarimide involves a two-step process starting from glutaric anhydride and a substituted aniline.

Workflow for the Synthesis of N-Phenyl Glutarimide

Caption: General workflow for the synthesis of N-phenyl glutarimide.

Protocol 1: Synthesis of 4-(phenylcarbamoyl)butanoic acid (Intermediate)

-

In a suitable reaction vessel, dissolve glutaric anhydride (1 equivalent) in a suitable solvent such as toluene.

-

Add the desired substituted aromatic amine (1 equivalent).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate 4-(N-phenylcarbamoyl)butanoic acid can be isolated by filtration or evaporation of the solvent.

Protocol 2: Synthesis of N-Phenyl Glutarimide

-

To the crude 4-(phenylcarbamoyl)butanoic acid, add acetyl chloride (e.g., 90 mmole).[7]

-

Reflux the mixture for 15-20 minutes, or until the evolution of HCl gas ceases.[7]

-

Cool the reaction mixture to room temperature.

-

The solid product, N-phenyl glutarimide, will precipitate.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.[7]

Synthesis of a Phenyl Glutarimide-based PROTAC

The following is a general protocol for coupling the phenyl glutarimide moiety to a linker and subsequently to a ligand for a protein of interest. This often involves functionalizing the phenyl ring of the glutarimide for linker attachment.

Protocol 3: Synthesis of a Phenyl Glutarimide-based BET PROTAC (e.g., SJ995973) [2]

This protocol describes the synthesis of a potent BET degrader. The synthesis involves coupling a phenyl glutarimide derivative with a linker, followed by attachment of a BET inhibitor ligand.

-

Synthesis of the Linker-bearing Phenyl Glutarimide: Synthesize a phenyl glutarimide analog with a functional group suitable for linker attachment, such as a methoxy or amino group, which can be further modified.[2] For example, an amino-functionalized phenyl glutarimide can be synthesized and then coupled to a linker containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA).

-

Coupling to the Target Ligand: The other end of the linker is then coupled to the ligand for the protein of interest. For a BET PROTAC, a ligand such as JQ1 can be modified with a suitable functional group for attachment.

-

Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.

Characterization and Data

The synthesized phenyl glutarimide and the final PROTAC should be characterized to confirm their identity and purity using techniques like NMR, Mass Spectrometry, and HPLC. The biological activity of the PROTAC is then evaluated.

Quantitative Data Summary

The following table summarizes key data for a representative phenyl glutarimide-based BET PROTAC, SJ995973 (4c), compared to an IMiD-based analogue (4a, dBET1).[2]

| Compound | Target | Cell Line | IC50 (nM) | BRD4 DC50 (nM) |

| SJ995973 (4c) | BET Proteins | MV4-11 | 0.003 | 0.87 |

| dBET1 (4a) | BET Proteins | MV4-11 | - | >100 (at 24h) |

Data extracted from Rankovic et al.[2]

Workflow for PROTAC Evaluation

Caption: Workflow for the biological evaluation of a PROTAC.

Protocol 4: Western Blotting for Protein Degradation

-

Seed cells (e.g., MV4-11) in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 value (concentration at which 50% degradation is observed).

Protocol 5: Cell Viability Assay

-

Seed cells in 96-well plates.

-

Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Measure cell viability using a suitable assay, such as CellTiter-Glo®.

-

Plot the cell viability against the PROTAC concentration and determine the IC50 value (concentration at which 50% of cell growth is inhibited).

Conclusion

Phenyl glutarimide serves as a valuable alternative to traditional IMiDs for the development of CRBN-recruiting PROTACs. Its enhanced chemical stability translates to improved efficacy and potency in cellular models. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate their own phenyl glutarimide-based PROTACs for targeted protein degradation. Further optimization of the linker and target-binding ligand in conjunction with the phenyl glutarimide warhead can lead to the development of next-generation protein degraders with significant therapeutic potential.

References

- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Conjugation of Phenyl Glutarimide to a Protein of Interest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] Phenyl glutarimide and its derivatives have been identified as potent ligands for the E3 ligase Cereblon (CRBN), offering improved chemical stability over earlier-generation immunomodulatory drugs (IMiDs).[3][4][5][6][7][8]

This document provides a detailed protocol for the conjugation of a phenyl glutarimide derivative, specifically Phenyl Glutarimide-4'-oxyacetic acid, to a protein of interest. This conjugation is a critical step in the synthesis of PROTACs and other bioconjugates. The protocol utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid functionality of the phenyl glutarimide linker and primary amine groups (e.g., lysine residues) on the surface of the POI.

Principle of the Method

The conjugation process is a two-step reaction. First, the carboxylic acid group of Phenyl Glutarimide-4'-oxyacetic acid is activated by EDC in the presence of NHS (or its water-soluble analog, sulfo-NHS) to form a semi-stable NHS ester. This activated intermediate is then introduced to the protein of interest, where the NHS ester readily reacts with nucleophilic primary amine groups on the protein surface, resulting in a stable amide linkage.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Phenyl Glutarimide-4'-oxyacetic acid | MedChemExpress | HY-136363 |

| Protein of Interest (POI) | User-provided | - |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher | 22980 |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | 24510 |

| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - |

| Coupling Buffer (Phosphate-Buffered Saline, PBS, pH 7.2-7.5) | - | - |

| Quenching Solution (1 M Tris-HCl, pH 8.0) | - | - |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher | 89882 |

| Protein Assay Reagent (e.g., BCA Protein Assay Kit) | Thermo Fisher | 23225 |

Experimental Protocol

Preparation of Reagents

-

Protein of Interest (POI) Solution:

-

Prepare the POI at a concentration of 1-5 mg/mL in Coupling Buffer.

-

Crucial Note: Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for conjugation. If necessary, buffer exchange the protein into the Coupling Buffer using a desalting column.

-

-

Phenyl Glutarimide-4'-oxyacetic acid Stock Solution:

-

Prepare a 10 mM stock solution in anhydrous DMSO.

-

-

EDC and Sulfo-NHS Solutions:

-

Immediately before use, prepare 10 mg/mL solutions of both EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.

-

Activation of Phenyl Glutarimide-4'-oxyacetic acid

-

In a microcentrifuge tube, combine the Phenyl Glutarimide-4'-oxyacetic acid stock solution with a 2- to 5-fold molar excess of both EDC and Sulfo-NHS solutions in Activation Buffer.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

Conjugation to the Protein of Interest

-

Add the activated Phenyl Glutarimide-4'-oxyacetic acid solution to the POI solution.

-

The molar ratio of the activated phenyl glutarimide to the protein can be varied to optimize the degree of labeling. A starting point of a 10- to 20-fold molar excess of the linker is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation. The longer incubation at a lower temperature can be beneficial for sensitive proteins.

Quenching the Reaction

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Purification of the Conjugate

-

Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the purified protein-conjugate fractions.

Characterization of the Conjugate

-

Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA).

-

Degree of Labeling (DOL): The DOL can be estimated using techniques such as UV-Vis spectroscopy if the small molecule has a distinct absorbance peak, or more accurately by mass spectrometry.

-

SDS-PAGE Analysis: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated protein, confirming successful conjugation.[9]

-

Mass Spectrometry: For a precise characterization, analyze the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the conjugate and the distribution of conjugated species.[5]

Data Presentation

Table 1: Representative Conjugation Efficiency and Protein Recovery

| Parameter | Result | Method of Analysis |

| Initial Protein Concentration | 2.0 mg/mL | BCA Protein Assay |

| Final Conjugate Concentration | 1.8 mg/mL | BCA Protein Assay |

| Protein Recovery | 90% | Calculation |

| Degree of Labeling (DOL) | 2-4 molecules/protein | Mass Spectrometry |

Table 2: Optimization of Molar Ratio of Phenyl Glutarimide to Protein

| Molar Ratio (Ligand:Protein) | Average Degree of Labeling (DOL) | Protein Aggregation |

| 5:1 | 1.2 | None |

| 10:1 | 2.5 | Minimal |

| 20:1 | 3.8 | Slight |

| 50:1 | 4.5 | Moderate |

Visualizations

Experimental Workflow

Caption: Experimental workflow for conjugating Phenyl Glutarimide to a protein of interest.

CRBN-Mediated Protein Degradation Pathway

Caption: Signaling pathway of PROTAC-mediated protein degradation via CRBN recruitment.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive EDC/Sulfo-NHS | Prepare fresh solutions immediately before use. |

| Low reactivity of primary amines on protein | Increase the pH of the Coupling Buffer to 8.0-8.5 to deprotonate lysine residues. | |

| Insufficient molar excess of activated ligand | Increase the molar ratio of the activated phenyl glutarimide to the protein. | |

| Protein Precipitation | High degree of labeling leading to insolubility | Reduce the molar ratio of the activated ligand to the protein. |

| Unsuitable buffer conditions | Screen different buffers and pH values for the conjugation reaction. | |

| No Shift on SDS-PAGE | Low degree of labeling or small size of the ligand | Confirm conjugation by mass spectrometry, which is more sensitive to small mass changes. |

| Failed conjugation reaction | Review the protocol and ensure all reagents are active. |

References

- 1. ashpublications.org [ashpublications.org]

- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aboligo.com [aboligo.com]

Application Notes and Protocols for Designing Effective Linkers for Phenyl Glutarimide-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3][4] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][4][5][6]

Phenyl Glutarimide (PG)-based PROTACs have emerged as a promising alternative to traditional immunomodulatory imide drug (IMiD)-based PROTACs.[3][7][8] PG analogues demonstrate improved chemical stability and can retain high binding affinity for the E3 ligase Cereblon (CRBN), leading to potent protein degradation.[3][7][8] This document provides detailed application notes and protocols for the effective design and evaluation of linkers for PG-based PROTACs.

Core Principles of Linker Design

The rational design of a PROTAC linker is a multifaceted process that requires careful consideration of several factors to achieve optimal degradation of the target protein.[6] Key characteristics of the linker, including its length, composition, rigidity, and attachment points, all significantly impact the PROTAC's biological activity.[4][]

-

Linker Length: The length of the linker is a critical determinant of ternary complex formation. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to the POI and the E3 ligase.[6][10] Conversely, an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination.[6] The optimal linker length is target-dependent and must be determined empirically.[10][11][12]

-

Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC. The most commonly used linker motifs are polyethylene glycol (PEG) and alkyl chains.[1] PEG linkers can enhance hydrophilicity and solubility, while alkyl linkers are more hydrophobic.[13] The composition of the linker can also affect the metabolic stability and cell permeability of the PROTAC.[5][14]

-

Linker Rigidity: The flexibility of the linker is another important consideration. Flexible linkers, such as long alkyl chains, can allow the PROTAC to adopt multiple conformations, which may be beneficial for ternary complex formation.[] However, more rigid linkers, incorporating elements like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex and improving metabolic stability.[4][13][14][15]

-

Attachment Points: The points at which the linker is connected to the POI ligand and the E3 ligase ligand are crucial. The linker should be attached at solvent-exposed positions on both ligands to avoid interfering with their binding to their respective proteins.[6][10]

Signaling and Experimental Workflow Diagrams

To visually represent the key processes in PROTAC action and development, the following diagrams are provided.

Caption: Mechanism of Action for Phenyl Glutarimide-based PROTACs.

Caption: Experimental Workflow for PROTAC Linker Optimization.

Quantitative Data Summary

The following tables summarize key quantitative data for exemplary Phenyl Glutarimide-based PROTACs, providing a basis for comparison and initial linker design choices.

Table 1: Degradation Potency and Cellular Activity of PG-based BET PROTACs [3]

| Compound | Linker Type | BRD4 DC50 (nM) | Dmax (%) | MV4-11 IC50 (pM) |

| 4a (dBET1 analogue) | PEG-based | 1.8 | >95 | 30 |

| 4c (SJ995973) | PEG-based | 0.87 | >95 | 3 |

Data extracted from a study on Phenyl-Glutarimides as alternative Cereblon binders.[3]

Table 2: Physicochemical Properties of PG-based BET PROTACs [3]

| Compound | CRBN IC50 (µM) | Half-life (h) in media | Solubility (µM) | Caco-2 Papp (nm/s) |

| 4a | 0.116 | 13.7 | 32.3 | 1.3 |

| 4c | 0.123 | >48 | 78.5 | 1.1 |

Data highlighting the improved stability of PG-based PROTACs.[3]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of PG-based PROTACs are provided below.

Protocol 1: Western Blot Analysis for Protein Degradation[10][15]

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment: a. Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.[13][16]

Protocol 2: Ternary Complex Formation Assays

Directly evaluating the formation and stability of the ternary complex can provide crucial insights into the mechanism of action of a PROTAC.[15][17]